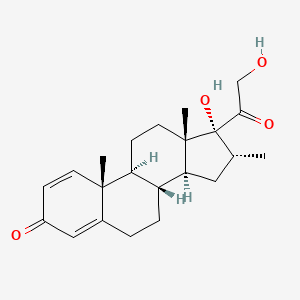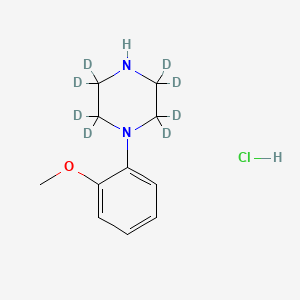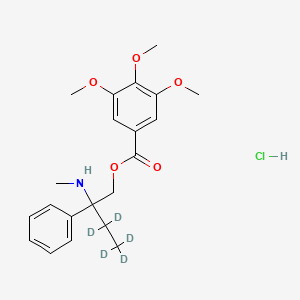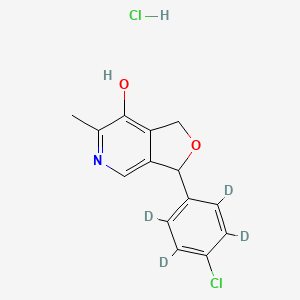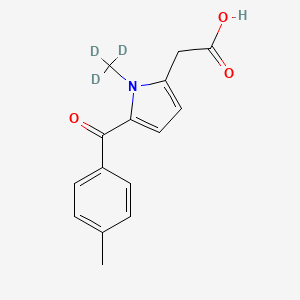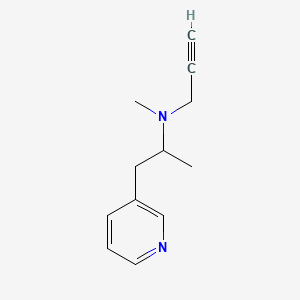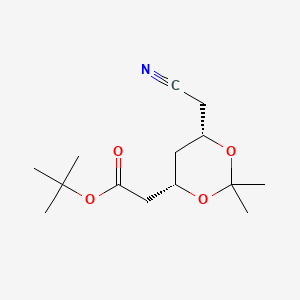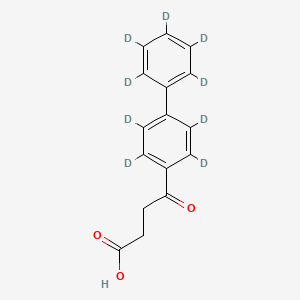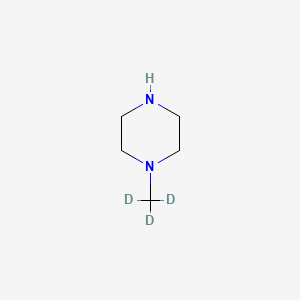
1-(Trideuteriomethyl)piperazine
概要
説明
“1-(Trideuteriomethyl)piperazine” is a derivative of piperazine . Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . It is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .科学的研究の応用
Serotonin Receptor Agonist Activity
1-(Trideuteriomethyl)piperazine analogues, like 1-(m-Trifluoromethylphenyl)-piperazine, have been studied for their serotonin receptor agonist activity in the brain. These compounds can influence serotonin turnover and have implications in neurological research (Fuller et al., 1978).
Central Serotonin Agonist Properties
Compounds like 1-(1-Naphthyl)piperazine, which are structurally related to this compound, exhibit high affinity for serotonin receptors in rat brain cortex. They are considered central serotonin receptor agonists and have potential implications in psychopharmacology (Fuller et al., 1986).
Antitumor Activity
1,2,4-Triazine derivatives bearing piperazine amide moiety, similar to this compound, have shown potential antitumor activities, particularly against breast cancer cells. Such compounds offer a direction for cancer treatment research (Yurttaş et al., 2014).
Therapeutic Applications in Psychiatry
Piperazine derivatives, including those structurally related to this compound, have central pharmacological activities and are researched for therapeutic applications such as antipsychotics, antidepressants, and anxiolytics (Brito et al., 2018).
Role in Neuromuscular System of Parasites
Piperazine compounds, like this compound, have been studied for their action on the neuromuscular system of parasites such as Ascaris lumbricoides, providing insights into anthelmintic treatments (Castillo et al., 1963).
Therapeutic Patent Applications
The piperazine moiety, which is part of this compound, has been the focus of various patents for therapeutic uses, including antipsychotic, antidepressant, anticancer, and anti-inflammatory applications (Rathi et al., 2016).
Safety and Hazards
作用機序
Target of Action
1-(Trideuteriomethyl)piperazine, also known as 1-(METHYL-D3)PIPERAZINE, is a derivative of piperazine . Piperazine compounds are known to target the GABA receptors . They bind directly and selectively to muscle membrane GABA receptors . Piperazine is also involved in the 5-HT1AR/BDNF/PKA pathway .
Mode of Action
The interaction of this compound with its targets results in specific changes. For instance, when piperazine binds to the GABA receptors, it presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This is how piperazine compounds mediate their anthelmintic action .
Biochemical Pathways
This compound affects the GABAergic pathway and the 5-HT1AR/BDNF/PKA pathway . The GABAergic pathway is involved in inhibitory neurotransmission in the central nervous system. The 5-HT1AR/BDNF/PKA pathway is associated with antidepressant activity .
Pharmacokinetics
Upon entry into the systemic circulation, piperazine, a related compound, is partly oxidized and partly eliminated as an unchanged compound . More research is needed to understand the ADME properties of this compound.
Result of Action
The result of the action of this compound depends on its targets. For instance, the anthelmintic action of piperazine results in the paralysis and expulsion of parasites . In the context of the 5-HT1AR/BDNF/PKA pathway, piperazine derivatives may have potential antidepressant activity .
生化学分析
Biochemical Properties
1-(Trideuteriomethyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of certain efflux pumps in bacteria, thereby increasing the sensitivity of these organisms to antibiotics . The nature of these interactions is largely dependent on the specific biochemical context in which this compound is present .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have significant effects on the function of immune cells .
Molecular Mechanism
The mechanism of action of this compound involves complex interactions at the molecular level. It binds to specific biomolecules, inhibits or activates enzymes, and induces changes in gene expression . These actions contribute to its overall effects on cellular and physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it is generally well-tolerated, but at higher doses, it can cause neurotoxic symptoms .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
1-(trideuteriomethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-7-4-2-6-3-5-7/h6H,2-5H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOAHINGSUIXLS-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal](/img/structure/B564350.png)
![N-[N'-Methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]acetamide;dihydrochloride](/img/structure/B564352.png)
